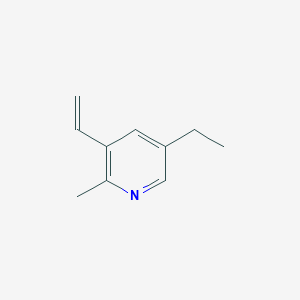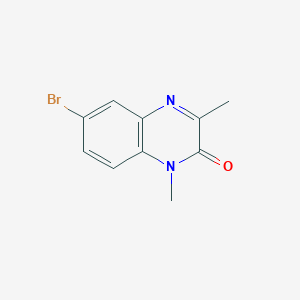
6-Bromo-1,3-dimethylquinoxalin-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1,3-dimethylquinoxalin-2(1h)-one is a brominated derivative of quinoxalinone, a heterocyclic compound. Quinoxalinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,3-dimethylquinoxalin-2(1h)-one typically involves the bromination of 1,3-dimethylquinoxalin-2(1h)-one. This can be achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions could lead to the formation of partially or fully reduced quinoxalinone derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while substitution could result in various functionalized quinoxalinones.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.
作用機序
The mechanism of action of 6-Bromo-1,3-dimethylquinoxalin-2(1h)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
1,3-Dimethylquinoxalin-2(1h)-one: The non-brominated parent compound.
6-Chloro-1,3-dimethylquinoxalin-2(1h)-one: A chlorinated analogue.
6-Fluoro-1,3-dimethylquinoxalin-2(1h)-one: A fluorinated analogue.
Uniqueness
6-Bromo-1,3-dimethylquinoxalin-2(1h)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can enhance the compound’s ability to interact with biological targets and may also affect its physical properties, such as solubility and stability.
特性
分子式 |
C10H9BrN2O |
|---|---|
分子量 |
253.09 g/mol |
IUPAC名 |
6-bromo-1,3-dimethylquinoxalin-2-one |
InChI |
InChI=1S/C10H9BrN2O/c1-6-10(14)13(2)9-4-3-7(11)5-8(9)12-6/h3-5H,1-2H3 |
InChIキー |
KUKQPMCYLSKEIE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC(=C2)Br)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


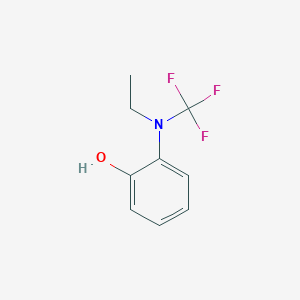
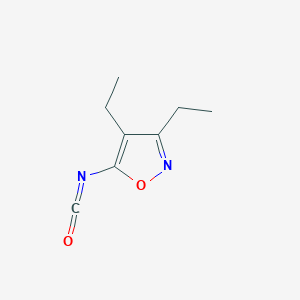
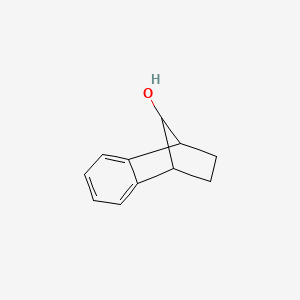
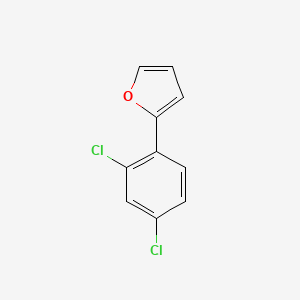

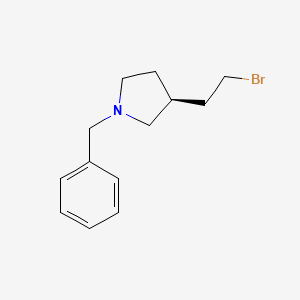


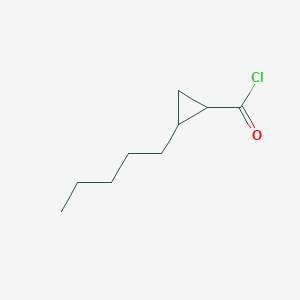
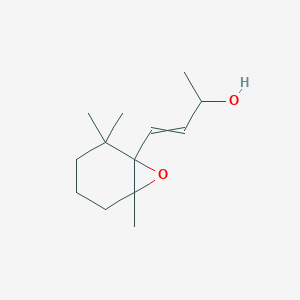
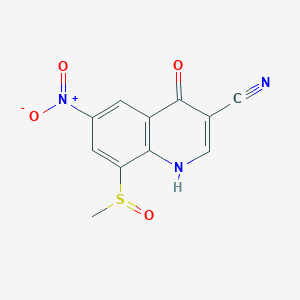
![3-[3-(Methoxyimino)-2-methylprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13954820.png)
